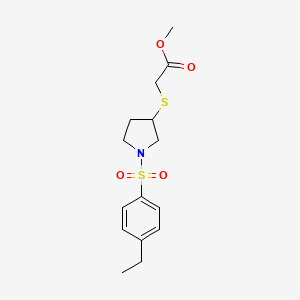

Methyl 2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(4-ethylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c1-3-12-4-6-14(7-5-12)22(18,19)16-9-8-13(10-16)21-11-15(17)20-2/h4-7,13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJRAJSUXOSDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is being explored for its potential therapeutic applications. Compounds with similar structures have been investigated for their ability to modulate various biological pathways, including:

- Antidepressant Activity : Research indicates that pyrrolidine derivatives can exhibit antidepressant-like effects, possibly through interactions with neurotransmitter systems such as serotonin and norepinephrine .

- Anti-inflammatory Properties : Sulfonamide derivatives are known for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Chemical Synthesis

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry. Its preparation involves:

- Reactions Involving Sulfonylation : The introduction of sulfonyl groups into organic molecules is a critical step in synthesizing bioactive compounds, enhancing their solubility and stability .

Agricultural Chemistry

There is potential for this compound to be used in agricultural applications, particularly as an agrochemical. Compounds similar to this compound have been studied for:

- Pesticidal Activity : Research has shown that certain sulfonamide derivatives possess insecticidal properties, which could be harnessed for crop protection against pests .

Material Science

The unique properties of this compound may lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of various pyrrolidine derivatives. The results indicated that modifications to the pyrrolidine ring significantly influenced the binding affinity to serotonin receptors, suggesting that this compound could be a candidate for further investigation in antidepressant drug development.

Case Study 2: Anti-inflammatory Effects

Research conducted on sulfonamide derivatives demonstrated significant anti-inflammatory activity in animal models. The study highlighted the role of the sulfonamide group in mediating these effects, proposing that this compound might offer similar therapeutic benefits.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and inferred biological behavior.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Analogous Compounds

*Estimated based on structural similarity to and .

Key Observations:

Substituent Effects: The 4-ethylphenyl group in the target compound is less electron-withdrawing than the 4-fluoro-3-methylphenyl group in . This may reduce the sulfonamide’s acidity and alter binding interactions in enzymatic targets .

Ester Group Influence :

- The methyl ester in the target compound and analogs () is more susceptible to hydrolysis than the ethyl ester in . This could shorten the compound’s metabolic half-life .

Physicochemical and ADMET Predictions

Lipophilicity :

Metabolic Stability :

Q & A

Q. What are the established synthetic routes for Methyl 2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, such as sulfonylation of pyrrolidine derivatives followed by thioether formation. For example, sulfonylation of pyrrolidin-3-amine with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the sulfonamide intermediate. Subsequent thiol-alkylation with methyl chloroacetate in the presence of a base (e.g., NaH) completes the synthesis. Optimization may involve varying reaction temperatures (0–25°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents to minimize by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the methyl ester (δ ~3.7 ppm), pyrrolidine protons (δ ~1.8–3.5 ppm), and aromatic protons from the 4-ethylphenyl group (δ ~7.3–7.5 ppm).

- ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and sulfonyl group (δ ~55–60 ppm for sulfonamide-linked carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with accurate mass matching the theoretical value (±5 ppm).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is acceptable for most studies.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Lyophilization or storage in anhydrous DMSO at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or solvent effects. Strategies include:

- Reproducibility Checks : Re-synthesize the compound with stringent purification (e.g., column chromatography followed by recrystallization).

- Dose-Response Analysis : Use a wide concentration range (nM to mM) to identify non-specific effects.

- Orthogonal Assays : Validate activity across multiple platforms (e.g., fluorescence-based vs. radiometric assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to sulfotransferases or other sulfonamide-interacting enzymes. Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the 4-ethylphenyl moiety.

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes in the target protein. Free energy calculations (e.g., MM-PBSA) quantify binding affinity .

Q. What methodologies are used to study the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎).

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition. IC₅₀ values <10 μM indicate significant interaction risk .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final thioether formation step?

- Solution :

- Optimize the base (e.g., switch from NaH to DBU for milder conditions).

- Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 1:1) to terminate before side reactions dominate .

Q. What analytical approaches differentiate stereoisomers or regioisomers in this compound?

- Solution :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- NOESY NMR : Detect spatial proximity between the pyrrolidine and thioether groups to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.